molecular formula C9H12O3P+ B14556974 Ethoxy[(2-hydroxyphenyl)methyl]oxophosphanium CAS No. 61820-19-7

Ethoxy[(2-hydroxyphenyl)methyl]oxophosphanium

Cat. No.: B14556974
CAS No.: 61820-19-7
M. Wt: 199.16 g/mol
InChI Key: SSPAOINEKSJKPT-UHFFFAOYSA-O
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Description

Ethoxy[(2-hydroxyphenyl)methyl]oxophosphanium is a chemical compound with the molecular formula C9H12O3P It is known for its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and an oxophosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy[(2-hydroxyphenyl)methyl]oxophosphanium typically involves the reaction of 2-hydroxybenzaldehyde with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethoxy[(2-hydroxyphenyl)methyl]oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonium compounds.

Scientific Research Applications

Ethoxy[(2-hydroxyphenyl)methyl]oxophosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethoxy[(2-hydroxyphenyl)methyl]oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to inhibition or activation of enzymatic pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethoxy[(4-hydroxyphenyl)methyl]oxophosphanium
  • Methoxy[(2-hydroxyphenyl)methyl]oxophosphanium
  • Ethoxy[(2-hydroxyphenyl)ethyl]oxophosphanium

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

61820-19-7

Molecular Formula

C9H12O3P+

Molecular Weight

199.16 g/mol

IUPAC Name

ethoxy-[(2-hydroxyphenyl)methyl]-oxophosphanium

InChI

InChI=1S/C9H11O3P/c1-2-12-13(11)7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3/p+1

InChI Key

SSPAOINEKSJKPT-UHFFFAOYSA-O

Canonical SMILES

CCO[P+](=O)CC1=CC=CC=C1O

Origin of Product

United States

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